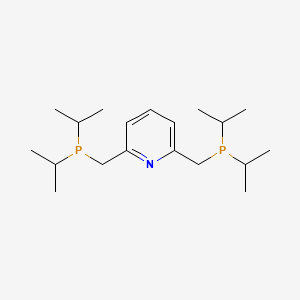
2,6-Bis((diisopropylphosphino)methyl)pyridine
Cat. No. B8749586
M. Wt: 339.4 g/mol
InChI Key: ISALXWZSPYRWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08518368B2
Procedure details


Chloro diisopropylphosphine (10.0 g, 65.5 mmol) in 50 ml of tetrahydrofuran was added dropwise to a suspension of lithium (containing ca. 0.5% Na) granules (1.18 g, 170 mmol) in 50 ml of tetrahydrofuran and the mixture was stirred for 72 hours. The reaction mixture was then filtered, cooled to −80° C., and a solution of 2,6-bis(chloromethyl)pyridine (5.98 g, 34 mmol) in 20 ml of tetrahydrofuran was slowly added via a dropping funnel with vigorous stirring, resulting in the formation of a red solution. The mixture was allowed to warm to room temperature and was then refluxed for one hour. The reaction was followed by 31P NMR spectroscopy to ensure completion and then the solvent was removed in vacuo. Hexanes (50 ml) and water (25 ml) were then added and the water layer was then removed. The hexanes layer was then filtered sequentially through a layer of sodium sulfate (Na2SO4) and silica gel and then the hexane was removed in vacuo to afford a yellow oil. Excess unreacted diisopropylphosphine can be removed in vacuo at 70° C. for 2 hours. Yield: 8.2 g (37%). 1H NMR (400 MHz, C6D6): δ 7.28 (m, 2 H, 3- and 5-H), 7.13 (m, 1H, 4-H), 3.12 (s, 4H, CH2), 1.89 (m, 4H, CH(CH3)2), 1.23 (m, 24H, CH(CH3)2). 31P{1H} NMR (162 MHz, C6D6): δ 7.0.






Identifiers


|
REACTION_CXSMILES
|
Cl[P:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].[Li].Cl[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18]Cl)[N:13]=1>O1CCCC1>[CH:3]([P:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][P:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4])[N:13]=1)[CH:6]([CH3:8])[CH3:7])([CH3:5])[CH3:4] |^1:8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClP(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
5.98 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NC(=CC=C1)CCl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 72 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a red solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then refluxed for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexanes (50 ml) and water (25 ml) were then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water layer was then removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hexanes layer was then filtered sequentially through a layer of sodium sulfate (Na2SO4) and silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hexane was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess unreacted diisopropylphosphine can be removed in vacuo at 70° C. for 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)P(C(C)C)CC1=NC(=CC=C1)CP(C(C)C)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
